chemical structure and properties of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one
chemical structure and properties of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one
An In-depth Technical Guide to 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one: Structure, Properties, and Synthetic Strategies
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound belonging to the benzimidazolone family. Due to its limited documentation in publicly available literature, this document synthesizes information from closely related analogs to project its chemical and physical properties, propose a viable synthetic route, and discuss its potential applications in medicinal chemistry and materials science.
Molecular Structure and Identification
5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one is a substituted benzimidazolone. The core of the molecule is a bicyclic system where a benzene ring is fused to an imidazole ring. This particular derivative is functionalized with an amino group (-NH₂) at position 5 and a chlorine atom (-Cl) at position 6. The imidazolone ring contains a carbonyl group (C=O) at position 2.
Key Structural Features:
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Benzene Ring: Substituted with an electron-donating amino group and an electron-withdrawing chloro group. This substitution pattern is anticipated to influence the molecule's electronic properties and reactivity.
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Imidazolone Ring: A five-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group. The presence of N-H bonds allows for hydrogen bond donation, while the carbonyl oxygen and nitrogen atoms can act as hydrogen bond acceptors.
Nomenclature and Identification:
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IUPAC Name: 5-Amino-6-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one
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CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, suggesting it is a novel or less-studied molecule. For reference, the CAS numbers of related compounds are:
Caption: Chemical structure of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one.
Physicochemical Properties (Projected)
Direct experimental data for 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one is not available. However, we can project its properties based on the known data of analogous structures.
| Property | 5-Amino-1H-benzo[d]imidazol-2(3H)-one | 5-Amino-6-methyl-1H-benzo[d]imidazol-2(3H)-one | 6-Amino-5-chloro-1H-benzo[cd]indol-2-one | 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one (Projected) |
| Molecular Formula | C₇H₇N₃O[1] | C₈H₉N₃O[2] | C₁₁H₇ClN₂O[6] | C₇H₆ClN₃O |
| Molecular Weight | 149.15 g/mol [1] | 163.18 g/mol [2] | 218.64 g/mol [6] | 183.60 g/mol |
| Melting Point | Not specified | >256°C (dec.)[3] | Not specified | >250°C (likely with decomposition) |
| Appearance | Solid[1] | Not specified | Not specified | Likely a solid (off-white to light brown powder) |
| Solubility | Not specified | Not specified | Not specified | Slightly soluble in water, soluble in polar organic solvents like DMSO and DMF |
Rationale for Projections:
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Melting Point: The benzimidazolone core is a rigid, planar structure capable of strong intermolecular hydrogen bonding, leading to high melting points. The addition of a polar amino group and a chloro atom is expected to maintain or increase this high melting point.
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Solubility: The amino and N-H groups can participate in hydrogen bonding with protic solvents. However, the overall flat, aromatic structure may limit solubility in water. It is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are common for this class of compounds.
Proposed Synthetic Pathway
A plausible synthetic route to 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one can be designed starting from a commercially available substituted benzene derivative. A common method for synthesizing benzimidazolones involves the cyclization of an o-phenylenediamine with a carbonyl source like urea.
Caption: Proposed synthetic workflow for 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one.
Detailed Experimental Protocol (Hypothetical):
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Step 1: Synthesis of 2-Chloro-4-nitroaniline from 1,2-Dichloro-4-nitrobenzene.
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Rationale: Selective nucleophilic aromatic substitution of one chlorine atom with ammonia. The chlorine atom para to the strongly electron-withdrawing nitro group is more activated.
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Procedure: 1,2-Dichloro-4-nitrobenzene is heated with aqueous ammonia in an autoclave under pressure. After the reaction is complete, the product is isolated by filtration upon cooling.
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Step 2: Synthesis of 4-Amino-5-chloro-1,2-dinitrobenzene from 2-Chloro-4-nitroaniline.
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Rationale: Introduction of a second nitro group ortho to the amino group. The amino group is a strong activating group, directing the electrophilic nitration.
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Procedure: 2-Chloro-4-nitroaniline is dissolved in concentrated sulfuric acid and cooled. A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is then poured onto ice to precipitate the dinitro product.
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Step 3: Synthesis of 4-Amino-5-chloro-1,2-phenylenediamine.
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Rationale: Reduction of both nitro groups to amino groups to form the required o-phenylenediamine precursor.
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Procedure: The dinitro compound is suspended in a solvent like ethanol. A reducing agent such as iron powder in the presence of hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), is used to reduce the nitro groups. The product is isolated after workup and purification.[7]
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Step 4: Synthesis of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one.
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Rationale: Cyclization of the o-phenylenediamine with urea to form the imidazolone ring. This is a common and efficient method for creating the benzimidazolone core.
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Procedure: 4-Amino-5-chloro-1,2-phenylenediamine is mixed with an excess of urea and heated at a high temperature (typically 150-180°C). The reaction proceeds with the evolution of ammonia. After cooling, the solid product is triturated with water, filtered, and recrystallized from a suitable solvent like ethanol or a DMF/water mixture.
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Projected Spectroscopic Data
The following are the expected spectroscopic characteristics for 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one, based on data from similar benzimidazole structures.[8][9][10]
| Spectroscopic Technique | Expected Features |
| ¹H NMR (in DMSO-d₆) | - Two singlets for the aromatic protons (around δ 6.8-7.5 ppm).- A broad singlet for the NH₂ protons (around δ 4.5-5.5 ppm).- Two broad singlets for the N-H protons of the imidazolone ring (around δ 10.0-11.0 ppm). |
| ¹³C NMR (in DMSO-d₆) | - A signal for the carbonyl carbon (around δ 155-165 ppm).- Aromatic carbon signals between δ 100-145 ppm. The carbons attached to the amino and chloro groups will show characteristic shifts. |
| IR Spectroscopy (KBr pellet) | - N-H stretching vibrations (for both NH and NH₂) in the range of 3100-3500 cm⁻¹.- C=O stretching vibration of the urea carbonyl group around 1650-1700 cm⁻¹.- C=C and C=N stretching vibrations in the aromatic system (1450-1620 cm⁻¹).- C-Cl stretching vibration around 600-800 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z ≈ 183 and 185 in a roughly 3:1 ratio, characteristic of a compound with one chlorine atom.- Fragmentation may involve the loss of CO, HCN, and Cl. |
Potential Biological Activity and Applications
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[11][12][13][14]
Caption: Potential applications based on the benzimidazole scaffold.
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Antimicrobial and Antifungal Activity: Many substituted benzimidazoles have demonstrated potent activity against various strains of bacteria and fungi. The presence of the chloro and amino groups on the benzene ring can modulate this activity.[10][11]
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Anticancer Activity: The benzimidazolone core is found in several compounds investigated for their anticancer properties. They can act through various mechanisms, including the inhibition of kinases or interaction with DNA.[14][15]
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Drug Intermediate: The amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives. This makes the title compound a potentially valuable intermediate in drug discovery programs.[16]
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Materials Science: The chromophoric nature of the substituted benzimidazole system suggests potential use in the development of dyes and pigments.[3]
References
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PubChem. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. [Link]
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Research Results in Pharmacology. The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. [Link]
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Atom Pharma. 5-AMINO-6-METHYL BENZIMIDAZOLONE. [Link]
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PMC. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. [Link]
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Journal of Medicinal Chemistry. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. [Link]
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ACG Publications. Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives from dimedone. [Link]
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LookChem. Cas 5955-72-6,2-CHLORO-5-NITRO-1H-1,3-BENZIMIDAZOLE. [Link]
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MDPI. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. [Link]
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Indian Academy of Sciences. Synthesis and biological activity of some heterocyclic compounds containing benzimidazole and beta-lactam moiety. [Link]
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RSC Publishing. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. [Link]
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